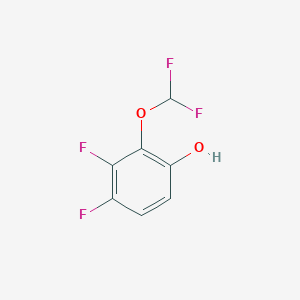
3,4-Difluoro-2-(difluoromethoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-2-(difluoromethoxy)phenol is a fluorinated phenol derivative with the molecular formula C7H4F4O2. This compound is characterized by the presence of two fluorine atoms on the phenol ring and a difluoromethoxy group attached to the second carbon of the ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-(difluoromethoxy)phenol typically involves the introduction of fluorine atoms into the phenol ring through electrophilic aromatic substitution reactions. One common method includes the reaction of 3,4-difluorophenol with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired quality .
化学反応の分析
Types of Reactions
3,4-Difluoro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing fluorine atoms, the compound is highly reactive towards electrophiles.
Nucleophilic Substitution: The difluoromethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert it to corresponding alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives of this compound.
Nucleophilic Substitution: Substituted phenols with various nucleophiles.
Oxidation: Quinones and other oxidized products.
Reduction: Alcohols and reduced phenolic compounds.
科学的研究の応用
3,4-Difluoro-2-(difluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
作用機序
The mechanism of action of 3,4-Difluoro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The difluoromethoxy group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and enhancing its bioavailability .
類似化合物との比較
Similar Compounds
3-(Difluoromethoxy)phenol: Similar structure but lacks the additional fluorine atoms on the phenol ring.
2,3-Difluorophenol: Contains fluorine atoms at different positions on the phenol ring.
N-(3,4-Difluoro-2-methoxyphenyl)acetamide: A derivative with an acetamide group instead of a hydroxyl group
Uniqueness
3,4-Difluoro-2-(difluoromethoxy)phenol is unique due to the presence of both difluoromethoxy and additional fluorine atoms on the phenol ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .
特性
分子式 |
C7H4F4O2 |
|---|---|
分子量 |
196.10 g/mol |
IUPAC名 |
2-(difluoromethoxy)-3,4-difluorophenol |
InChI |
InChI=1S/C7H4F4O2/c8-3-1-2-4(12)6(5(3)9)13-7(10)11/h1-2,7,12H |
InChIキー |
QOFUGIJXZXKEFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1O)OC(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



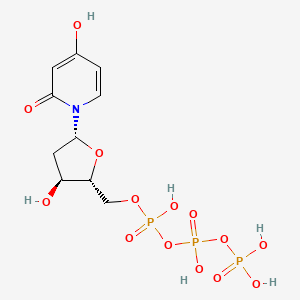

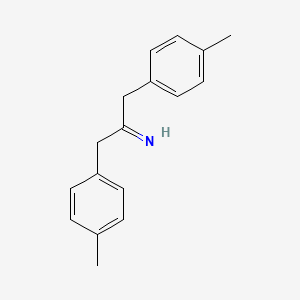
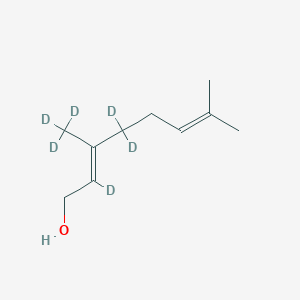
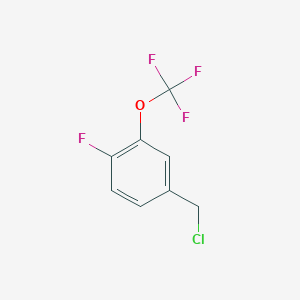
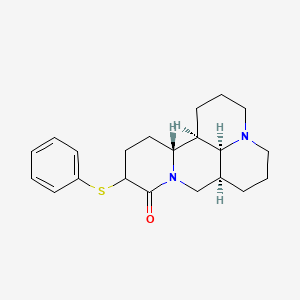
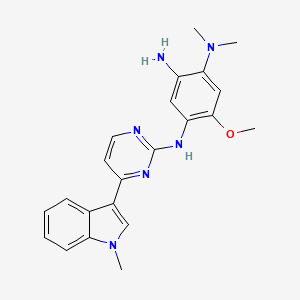
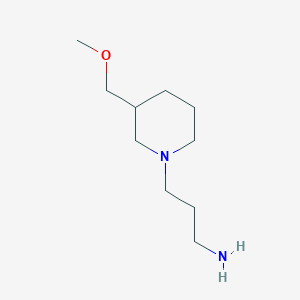
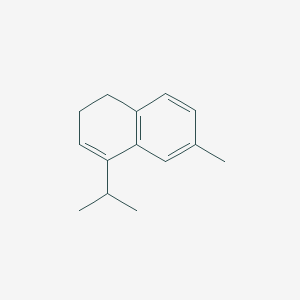
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
